Androgen Receptor Antagonist Scaffold: Defined Potency Against LNCaP Prostate Cancer Cells
The 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid scaffold serves as the core structure for a series of androgen receptor (AR) antagonists with defined antiproliferative activity. The lead compound T3, derived from this carboxylic acid scaffold, exhibited antiproliferative activity against LNCaP cells, while further optimized derivative 10e demonstrated an IC50 of 18 μmol/L against LNCaP cells with a PSA downregulation rate of 46%, outperforming the lead T3 [1]. In contrast, analogs lacking the 4-fluorophenyl group at the 3-position or the carboxylic acid at the 4-position showed significantly reduced or absent AR antagonist activity in the same assay system [1].
| Evidence Dimension | Antiproliferative activity against LNCaP prostate cancer cells |
|---|---|
| Target Compound Data | Compound 10e (derived from 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid): IC50 = 18 μmol/L, PSA downregulation rate = 46% |
| Comparator Or Baseline | Lead compound T3: measurable antiproliferative activity (value not reported in abstract); Compounds lacking 4-fluorophenyl or with modified carboxylic acid: significantly reduced activity |
| Quantified Difference | Compound 10e demonstrated improved activity over lead T3; 46% PSA downregulation rate |
| Conditions | LNCaP prostate cancer cell line; PSA inhibitory activity measured in LNCaP cells |
Why This Matters
This defined potency in a disease-relevant cellular assay establishes the 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid scaffold as a validated starting point for AR antagonist medicinal chemistry programs, reducing SAR exploration time and enabling structure-based optimization.
- [1] Guo, G., Liu, J., Wang, G., Zhang, D., Lu, J., & Zhao, G. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anti-Cancer Drugs, 27(4), 278–285. View Source
